(2E)-2-propylidenebutanedioic acid
Description
(2E)-2-Propylidenebutanedioic acid (IUPAC name: (2E)-2-(prop-1-en-1-yl)butanedioic acid) is an α,β-unsaturated dicarboxylic acid characterized by a propylidene substituent at the C2 position of the butanedioic acid backbone. The "E" configuration denotes the trans geometry of the double bond in the propylidene group. This compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its conjugated diene system and reactive carboxylic acid groups. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol. While specific data on its physical properties (e.g., melting point, solubility) are scarce in open literature, analogues suggest moderate water solubility and thermal stability typical of dicarboxylic acids.
Properties
IUPAC Name |
(2E)-2-propylidenebutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBUPQGTJAXZAE-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\CC(=O)O)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Acidity : The pKa values suggest stronger acidity than fumaric acid, likely due to electron-withdrawing effects of the propylidene group.
- Ester Derivatives : Esters like (2E)-1,4-dipropyl 2-butenedioate exhibit lower polarity and higher lipophilicity compared to the parent acid, making them suitable for applications in polymer plasticizers or solvents .
Research Findings and Gaps
- Synthetic Routes : A 2022 study highlighted a stereoselective synthesis of this compound via Wittig olefination, achieving 78% yield with high E-selectivity.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at ~200°C, comparable to itaconic acid but lower than fumaric acid.
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